molecular formula C16H14O B14003323 2-Methyl-3,3-diphenylprop-2-enal CAS No. 1213-69-0

2-Methyl-3,3-diphenylprop-2-enal

Cat. No.: B14003323
CAS No.: 1213-69-0
M. Wt: 222.28 g/mol
InChI Key: PAHQCZOQDFWMHM-UHFFFAOYSA-N
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Description

2-Methyl-3,3-diphenylprop-2-enal is an organic compound with the molecular formula C16H14O It is a derivative of cinnamaldehyde, featuring a methyl group and two phenyl groups attached to the prop-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,3-diphenylprop-2-enal typically involves the aldol condensation of benzaldehyde with acetone, followed by a series of reactions to introduce the methyl and phenyl groups. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with the intermediate product to form the final compound .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of toluene as a solvent and specific catalysts can optimize the reaction conditions, minimizing byproducts and ensuring a high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,3-diphenylprop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3,3-diphenylprop-2-enal has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methyl-3,3-diphenylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function and activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .

Properties

CAS No.

1213-69-0

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

2-methyl-3,3-diphenylprop-2-enal

InChI

InChI=1S/C16H14O/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

PAHQCZOQDFWMHM-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C=O

Origin of Product

United States

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